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Compound of Interest

Compound Name:
Imidazo[2,1-b]thiazol-6-

ylmethanamine

Cat. No.: B1309308 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Imidazo[2,1-b]thiazol-6-
ylmethanamine, a heterocyclic amine with significant potential in medicinal chemistry and drug

discovery. The document details its chemical identity, synthesis, and known biological activities,

with a focus on its derivatives that have been explored for various therapeutic applications.

Chemical Identity
IUPAC Name: (imidazo[2,1-b]thiazol-6-yl)methanamine

CAS Number: 449799-30-8

The hydrochloride salt of this compound, Imidazo[2,1-b]thiazol-6-ylmethanamine
hydrochloride, is also commonly referenced in scientific literature.

IUPAC Name (Hydrochloride): (imidazo[2,1-b]thiazol-6-yl)methanamine;hydrochloride

CAS Number (Hydrochloride): 1093630-29-5[1]

Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1309308?utm_src=pdf-interest
https://www.benchchem.com/product/b1309308?utm_src=pdf-body
https://www.benchchem.com/product/b1309308?utm_src=pdf-body
https://www.benchchem.com/product/b1309308?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30861492/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C6H7N3S Generic

Molecular Weight 153.21 g/mol Generic

Molecular Formula (HCl) C6H8ClN3S [2]

Molecular Weight (HCl) 189.67 g/mol [2]

Synthesis and Experimental Protocols
The synthesis of the imidazo[2,1-b]thiazole scaffold is a well-established process in medicinal

chemistry.[3] A general synthetic pathway often involves the reaction of a 2-aminothiazole

derivative with an α-halocarbonyl compound.

General Synthesis of Imidazo[2,1-b]thiazole Derivatives
A common method for the synthesis of the imidazo[2,1-b]thiazole core involves the

cyclocondensation of 2-aminothiazole with an α-haloketone. The following is a representative

protocol for the synthesis of a substituted imidazo[2,1-b]thiazole, which can be further modified

to produce Imidazo[2,1-b]thiazol-6-ylmethanamine.

Experimental Protocol: Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole

Preparation of α-bromo-4-(methylsulfonyl)acetophenone: 4-(Methylsulfonyl)acetophenone is

brominated using bromine in chloroform at room temperature to yield α-bromo-4-

(methylsulfonyl)acetophenone.

Cyclization: The resulting α-bromo-4-(methylsulfonyl)acetophenone is then treated with 2-

aminothiazole to yield 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole.[2]

Further functionalization at the 6-position would be required to introduce the methanamine

group. This could potentially be achieved through a multi-step process involving formylation

followed by reductive amination.

Below is a visual representation of a general synthesis workflow for imidazo[2,1-b]thiazole

derivatives.
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Caption: General synthesis workflow for Imidazo[2,1-b]thiazol-6-ylmethanamine.

Biological Activities and Potential Therapeutic
Applications
The imidazo[2,1-b]thiazole scaffold is a "privileged structure" in medicinal chemistry, with its

derivatives exhibiting a wide range of biological activities.[3] These include anticancer,

antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5]
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Anticancer Activity
Numerous derivatives of imidazo[2,1-b]thiazole have been investigated for their potential as

anticancer agents.[6] A significant mechanism of action for some of these derivatives is the

inhibition of tubulin polymerization, a critical process in cell division.

Quantitative Data on Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

Compound
Cancer Cell
Line

IC50 (µM)
Mechanism of
Action

Reference

Imidazo[2,1-

b]thiazole-

benzimidazole

conjugate (6d)

A549 (Lung) 1.08

Tubulin

polymerization

inhibitor

[7]

Imidazo[2,1-

b]thiazole-

benzimidazole

conjugate (6d)

- 1.68

Tubulin

polymerization

inhibition

[7]

N,N-dimethyl-1-

(6-(4-

(methylsulfonyl)p

henyl)imidazo[2,

1-b]thiazol-5-

yl)methanamine

(6a)

- 0.08
Selective COX-2

inhibitor
[2][8]

Imidazo[2,1-

b]thiazole-based

aryl hydrazone

(9i)

MDA-MB-231

(Breast)
1.65

Induces

apoptosis,

G0/G1 cell cycle

arrest

[9]

Imidazo[2,1-

b]thiazole-based

aryl hydrazone

(9m)

MDA-MB-231

(Breast)
1.12

Induces

apoptosis,

G0/G1 cell cycle

arrest

[9]
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Signaling Pathway: Inhibition of Tubulin Polymerization

Certain imidazo[2,1-b]thiazole derivatives exert their anticancer effects by binding to the

colchicine binding site on β-tubulin. This interaction disrupts the assembly of microtubules,

which are essential components of the cytoskeleton and the mitotic spindle. The inhibition of

tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequently induces

apoptosis (programmed cell death).[7]

Compound

Cellular Target

Cellular Process

Cellular Outcome

Imidazo[2,1-b]thiazole
Derivative

β-Tubulin
(Colchicine binding site)

Binds to

Microtubule
Polymerization

Inhibits

G2/M Phase
Cell Cycle Arrest

Leads to

Apoptosis

Induces
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Caption: Signaling pathway for tubulin polymerization inhibition by imidazo[2,1-b]thiazole

derivatives.

Antimicrobial Activity
Derivatives of imidazo[2,1-b]thiazole have also demonstrated promising activity against various

microbial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data on Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives

Compound
Class

Microorganism MIC90 (µg/mL)
Mechanism of
Action

Reference

5,6-

dihydroimidazo[2

,1-b]thiazoles

MRSA 3.7
Inhibition of DNA

gyrase
[10][11]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of imidazo[2,1-b]thiazole derivatives is typically evaluated using

standard methods such as the broth microdilution assay to determine the minimum inhibitory

concentration (MIC).

Preparation of Bacterial Inoculum: A standardized suspension of the target microorganism

(e.g., MRSA) is prepared.

Serial Dilution: The test compounds are serially diluted in a multi-well plate containing growth

medium.

Inoculation: Each well is inoculated with the bacterial suspension.

Incubation: The plate is incubated under appropriate conditions for bacterial growth.

Determination of MIC: The MIC is determined as the lowest concentration of the compound

that completely inhibits visible growth of the microorganism.
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Anti-inflammatory Activity
Certain imidazo[2,1-b]thiazole derivatives have been identified as potent and selective

inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain

pathways.[2] This suggests their potential as a new class of anti-inflammatory agents with a

potentially improved side-effect profile compared to non-selective NSAIDs.

Conclusion
Imidazo[2,1-b]thiazol-6-ylmethanamine and its derivatives represent a versatile and

promising scaffold in drug discovery. The core structure has been successfully modified to yield

compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. Further

research into the synthesis of novel derivatives and a deeper understanding of their

mechanisms of action will be crucial for the development of new therapeutic agents based on

this privileged heterocyclic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29459129/
https://pubmed.ncbi.nlm.nih.gov/29459129/
https://pubmed.ncbi.nlm.nih.gov/30568687/
https://pubmed.ncbi.nlm.nih.gov/30568687/
https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00188k
https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00188k
https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00188k
https://pmc.ncbi.nlm.nih.gov/articles/PMC5065789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5065789/
https://pubmed.ncbi.nlm.nih.gov/27663549/
https://pubmed.ncbi.nlm.nih.gov/27663549/
https://www.benchchem.com/product/b1309308#imidazo-2-1-b-thiazol-6-ylmethanamine-iupac-name-and-cas-number
https://www.benchchem.com/product/b1309308#imidazo-2-1-b-thiazol-6-ylmethanamine-iupac-name-and-cas-number
https://www.benchchem.com/product/b1309308#imidazo-2-1-b-thiazol-6-ylmethanamine-iupac-name-and-cas-number
https://www.benchchem.com/product/b1309308#imidazo-2-1-b-thiazol-6-ylmethanamine-iupac-name-and-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1309308?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

